N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]cyclopropanecarboxamide
Description
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]cyclopropanecarboxamide is a pyrrole-based compound with a phenylsulfonyl group at position 3, dimethyl substituents at positions 4 and 5, a propyl chain at position 1, and a cyclopropanecarboxamide moiety. Its molecular formula is C₂₂H₂₇N₂O₃S, with a molecular weight of 411.5 g/mol. The phenylsulfonyl group contributes to electron-withdrawing effects, influencing reactivity and interactions with enzymes or receptors. This compound has been explored for therapeutic applications, particularly in enzyme inhibition and cancer research, due to its structural complexity and modular reactivity .
Properties
Molecular Formula |
C19H24N2O3S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C19H24N2O3S/c1-4-12-21-14(3)13(2)17(18(21)20-19(22)15-10-11-15)25(23,24)16-8-6-5-7-9-16/h5-9,15H,4,10-12H2,1-3H3,(H,20,22) |
InChI Key |
FSELJQRBRMGPLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)C2CC2)S(=O)(=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction using phenylsulfonyl chloride.
Attachment of the Propyl Group: The propyl group is added through an alkylation reaction.
Formation of the Cyclopropanecarboxamide Moiety: The final step involves the formation of the cyclopropanecarboxamide moiety through a cyclopropanation reaction followed by amidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Substituent Modifications | Key Features | Biological Activity |
|---|---|---|---|---|
| N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}cyclopropanecarboxamide () | C₂₀H₂₅FN₂O₃S | - 4-Fluorophenyl sulfonyl - 2-methylpropyl group |
Enhanced electron-withdrawing effects from fluorine; increased metabolic stability | Inhibits cell proliferation; targets kinases |
| N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide () | C₂₁H₂₈N₂O₄S | - 4-Methoxyphenyl sulfonyl - Isopropyl group |
Methoxy group improves solubility; modulates enzyme binding via steric effects | Kinase inhibition; anti-inflammatory properties |
| N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]propanamide () | C₁₈H₂₄N₂O₃S | - Propanamide instead of cyclopropanecarboxamide | Reduced rigidity; altered hydrogen-bonding capacity | Intermediate potency in enzyme inhibition; used as a synthetic precursor |
| N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide () | C₂₁H₂₂FN₂O₃S₂ | - Thiophene-carboxamide - Fluorophenyl sulfonyl |
Thiophene enhances π-π stacking; fluorophenyl increases target affinity | Anticancer activity via hedgehog pathway inhibition |
| N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide () | C₂₃H₃₁N₂O₃S | - Cyclopentyl group - 2-methylpropanamide |
Cyclopentyl increases lipophilicity; broader tissue distribution | Modulates gastric acid secretion; antiulcer applications |
Biological Activity
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]cyclopropanecarboxamide is a complex organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C₁₈H₂₃N₂O₂S and a molecular weight of approximately 410.5 g/mol. Its structure features a pyrrole ring with various substituents, including dimethyl and propyl groups, and a phenylsulfonyl group, which enhances its interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The phenylsulfonyl group increases binding affinity to specific enzymes, potentially leading to anti-inflammatory effects.
- Receptor Modulation : The compound may act as an antagonist at certain receptor sites, influencing pathways involved in pain and inflammation.
- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis or cell cycle arrest.
1. Antitumor Effects
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:
- Case Study : A study demonstrated that the compound reduced cell viability in breast cancer cell lines by inducing apoptosis (IC50 values ranging from 5 to 15 µM) .
2. Antimicrobial Properties
The compound has also shown potential antimicrobial activity against several microbial strains. In vitro assays indicate effectiveness against both gram-positive and gram-negative bacteria:
- Example : Inhibition zones were observed in bacterial cultures treated with the compound, suggesting its potential as an antimicrobial agent .
3. Anti-inflammatory Effects
This compound may modulate inflammatory pathways:
- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages, which could be beneficial for treating inflammatory diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
